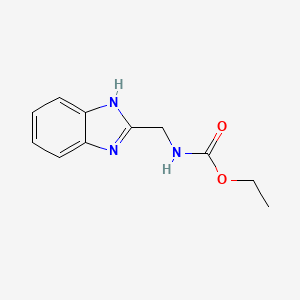

ethyl (1H-benzimidazol-2-ylmethyl)carbamate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl (1H-benzimidazol-2-ylmethyl)carbamate is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

作用机制

Target of Action

Ethyl (1H-benzimidazol-2-ylmethyl)carbamate, also known as carbendazim, primarily targets the liver, male germ cells, blood, and the thyroid gland . It is an aneugenic substance that, like other benzimidazoles, causes aneuploidy and polyploidy in female and male germ cells of the mouse in vivo and also in somatic cells .

Mode of Action

The aneugenic effects of carbendazim are caused by the binding of the substance to tubulin proteins, which disrupts microtubule assembly and the formation of spindles at cell division, thus resulting in the malsegregation of chromosomes .

Biochemical Pathways

Carbamates may initiate, facilitate, or exacerbate pathological immune processes, resulting in immunotoxicity by induction of mutations in genes coding for immunoregulatory factors and modifying immune tolerance . Direct immunotoxicity, endocrine disruption, and inhibition of esterases activities have been introduced as the main mechanisms of carbamates-induced immune dysregulation .

Pharmacokinetics

After doses of 1000 mg/kg body weight, 10% to 15% of carbendazim was found in the faeces in the form of unchanged carbendazim

Result of Action

Carbendazim is a genotoxic, multisite carcinogen in all species tested and that cancer was the critical endpoint for human health risk assessment . The pivotal study for risk assessment was a recent drinking water bioassay in mice . The increased incidences of alveolar and bronchiolar adenoma or carcinoma in mice were considered to be the critical effect in the study .

Action Environment

It is known that humans and other non-target species are exposed to residues of these cholinesterase-inhibiting chemicals via nutritional sources, water, and/or through environmental/occupational settings due to inappropriate handling .

生化分析

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can vary depending on the specific conditions of the biochemical reaction .

Cellular Effects

Ethyl (1H-benzimidazol-2-ylmethyl)carbamate can have profound effects on various types of cells and cellular processes . It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is rapidly and almost completely absorbed into the body, mainly through the skin and intestinal epithelial tissues . Most of the compound entering the body is hydrolyzed and excreted, but a small portion is oxidized to vinyl-amino-formate epoxides by cytochrome P450 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . It has been shown to increase the risk of various cancer diseases, such as liver cancer, lung adenoma, lymphoma, and breast cancer

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels

Transport and Distribution

It is likely that it interacts with various transporters or binding proteins, and these interactions can affect its localization or accumulation within cells .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1H-benzimidazol-2-ylmethyl)carbamate typically involves the reaction of o-phenylenediamine with ethyl chloroformate in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzimidazole ring. The overall reaction can be summarized as follows:

Formation of Intermediate: o-Phenylenediamine reacts with ethyl chloroformate in the presence of a base (e.g., triethylamine) to form an intermediate.

Cyclization: The intermediate undergoes cyclization to form the benzimidazole ring, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

化学反应分析

Types of Reactions

Ethyl (1H-benzimidazol-2-ylmethyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The benzimidazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Oxidized derivatives of the benzimidazole ring.

Reduction: Reduced forms of the compound.

Substitution: Substituted benzimidazole derivatives with various functional groups.

科学研究应用

Ethyl (1H-benzimidazol-2-ylmethyl)carbamate has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

Industry: Used in the development of agricultural chemicals, such as fungicides and pesticides.

相似化合物的比较

Ethyl (1H-benzimidazol-2-ylmethyl)carbamate can be compared with other benzimidazole derivatives, such as:

- Mthis compound

- Ethyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamate

- Methyl 5-carbamoyl-1H-benzimidazole-2-carbamate

These compounds share similar structural features but may differ in their biological activities and applications. This compound is unique due to its specific substituents and the resulting biological properties.

生物活性

Ethyl (1H-benzimidazol-2-ylmethyl)carbamate, also known as carbendazim, is a benzimidazole derivative that has garnered attention for its diverse biological activities, particularly in the realms of antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Target Sites

Carbendazim primarily targets various tissues including the liver, male germ cells, blood, and the thyroid gland. Its action is largely attributed to its ability to bind to tubulin proteins, which disrupts microtubule assembly during cell division. This interference leads to aneuploidy due to the missegregation of chromosomes during mitosis.

Biochemical Pathways

The compound has been shown to initiate and exacerbate immunotoxicity through mutations in genes that regulate immune responses. This suggests a potential role in altering immune tolerance and influencing pathological processes. Furthermore, it interacts with various enzymes and proteins, leading to significant cellular effects and changes in gene expression.

Pharmacological Effects

Antimicrobial Activity

Carbendazim exhibits notable antimicrobial properties. It has been studied for its efficacy against a range of microorganisms by inhibiting nucleic acid synthesis, which is critical for microbial survival .

Anticancer Properties

Research indicates that carbendazim may function as an effective anticancer agent. It has demonstrated significant cytotoxicity against various cancer cell lines, including lung (A549), colon (HT-29), and breast (MDA-MB-231) cancer cells. The compound's mechanism involves inhibition of topoisomerase enzymes and interference with DNA replication processes . In vitro studies have reported IC50 values as low as 8.5 µM against murine melanoma cells, highlighting its potential therapeutic applications in oncology .

Table 1: Summary of Biological Activities

Detailed Research Findings

- Antimicrobial Efficacy : In a study examining the antimicrobial properties of benzimidazole derivatives, carbendazim was found to effectively inhibit the growth of several pathogenic bacteria and fungi. The mechanism was linked to its ability to disrupt nucleic acid metabolism in these organisms.

- Cytotoxicity in Cancer Models : A series of experiments conducted on various cancer cell lines demonstrated that carbendazim could significantly reduce cell viability. For instance, treatment with carbendazim resulted in a dose-dependent decrease in viability for MDA-MB-231 cells, with IC50 values indicating substantial potency against this breast cancer model .

- In Vivo Studies : Animal models have also been utilized to assess the pharmacokinetics and safety profile of carbendazim. Studies showed that after administration at doses of 1000 mg/kg body weight, approximately 10-15% was excreted unchanged in feces, indicating a moderate absorption rate.

属性

IUPAC Name |

ethyl N-(1H-benzimidazol-2-ylmethyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-2-16-11(15)12-7-10-13-8-5-3-4-6-9(8)14-10/h3-6H,2,7H2,1H3,(H,12,15)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWTZPCXYWLUTKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCC1=NC2=CC=CC=C2N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。